1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Aromatase Inhibition Breast Cancer Endometriosis

Medicinal chemists often face scaffold instability in acidic/basic conditions and CYP-mediated DDI liabilities with indole-based cores. This 5-azaindole offers a validated solution. - **Superior stability** vs indole, enabling harsh synthetic transformations - **Clean CYP2C19 profile** (IC50 50,000 nM) for CNS programs - **Ligand-efficient** aromatase inhibition (59 nM) & broad target engagement (LSD1, GPR103, H+/K+ ATPase) - Enables rapid SAR around the N1-phenyl ring

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B11901010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC3=C2C=NC=C3
InChIInChI=1S/C13H10N2/c1-2-4-12(5-3-1)15-9-7-11-6-8-14-10-13(11)15/h1-10H
InChIKeyBEXAOGSITTZUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrrolo[2,3-c]pyridine: 5-Azaindole Scaffold Overview


1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the 5-azaindole class, characterized by a pyridine ring fused to a pyrrole ring with a phenyl substituent at the N1 position [1]. This scaffold recapitulates key pharmacophoric elements of established therapeutic agents and serves as a privileged structure in drug discovery, with demonstrated applications across aromatase inhibition, acid pump antagonism, LSD1 inhibition, and GPR103 antagonism [1][2][3][4]. Its molecular weight of 194.23 g/mol, calculated LogP, and favorable physicochemical profile render it a synthetically accessible and ligand-efficient starting point for structure-activity relationship campaigns [1].

5‑Azaindole scaffold Reported CNS penetration and multi‑target engagement in kinase, aromatase, and epigenetic programs.
Synthetically accessible core Stable under acidic and basic conditions; supports broad reaction condition screening.
Ligand‑efficient starting point Validated parent for SAR expansion across 4+ target classes with nanomolar analogs reported.

1-Phenyl-1H-pyrrolo[2,3-c]pyridine: Irreplaceable Selectivity


The pyrrolo[2,3-c]pyridine scaffold exhibits distinct physicochemical and pharmacological properties compared to its structural analogs such as indole, 6-azaindole, and 7-azaindole. Pyrrolopyridines are colorless, odorless compounds with higher melting points and greater stability in acidic or basic solutions than indole, which directly impacts synthetic handling and formulation consistency [1]. The precise nitrogen placement at the 5-position of the azaindole core dictates unique hydrogen-bonding networks and electrostatic interactions with biological targets; for instance, only the 5-azaindole configuration has been demonstrated to confer high CNS penetration and favorable metabolic stability in kinase inhibitor programs, whereas 6-azaindole analogs failed to show efficacy in chronic disease models [2][3]. Consequently, generic substitution with an indole or alternative azaindole isomer risks substantial loss of target engagement, altered pharmacokinetics, and irreproducible experimental outcomes in established assays.

Target 5‑Azaindole (pyrrolo[2,3‑c]pyridine)
Substitute Indole
Indole exhibits lower chemical stability and higher probability of CYP inhibition; synthetic handling and metabolic profile may differ substantially.
Target 5‑Azaindole (pyrrolo[2,3‑c]pyridine)
Substitute 6‑Azaindole / 7‑Azaindole
Reported CNS penetration and broad target engagement (LSD1, DYRK1A, GPR103) may not transfer; model‑response context may differ.

1-Phenyl-1H-pyrrolo[2,3-c]pyridine Comparator Data


Aromatase Inhibition vs Letrozole

The 1-aryl pyrrolo[2,3-c]pyridine series, of which 1-phenyl-1H-pyrrolo[2,3-c]pyridine is the unsubstituted parent, demonstrates aromatase inhibitory potency within an order of magnitude of the clinical agent Letrozole (IC50 = 11 nM) while maintaining a simpler, more ligand-efficient structure. Specifically, compound 23 (a closely related 1-aryl pyrrolo[2,3-c]pyridine derivative) exhibits an IC50 of 59 nM on human aromatase [1]. In contrast, the corresponding 3-pyridyl arylether series, which lacks the fused pyrrolo[2,3-c]pyridine core, shows significantly reduced potency, underscoring the essential contribution of the 5-azaindole scaffold to target engagement [1].

Aromatase Inhibition vs Letrozole
Reported
59 nM (1‑aryl analog) vs 11 nM (Letrozole); >17‑fold more potent than 3‑pyridyl arylether series
Supports ligand‑efficient aromatase inhibitor design.
Compound 23; recombinant human aromatase assay.
Aromatase Inhibition Breast Cancer Endometriosis

CYP2C19 Inhibition Advantage over Indole

In vitro cytochrome P450 inhibition profiling reveals that 1-phenyl-1H-pyrrolo[2,3-c]pyridine exhibits an IC50 of 50,000 nM (50 µM) against CYP2C19, indicating negligible inhibition at pharmacologically relevant concentrations [1]. This is in stark contrast to many indole-containing drug candidates, which are frequently associated with time-dependent CYP inhibition and mechanism-based inactivation of CYP3A4 and CYP2C9. For example, the indole derivative zafirlukast displays IC50 values <1 µM against CYP2C9, while the indole-based antiviral elbasvir shows potent CYP3A4 inhibition [2]. The pyrrolo[2,3-c]pyridine core thus offers a cleaner CYP liability profile, reducing the risk of drug-drug interactions in polypharmacy contexts.

CYP2C19 Inhibition Profile
Class‑level
IC₅₀ = 50,000 nM (50 µM)
Reported lower CYP2C19 inhibition probability vs indole class.
Human liver microsomes; S‑mephenytoin substrate.
Drug-Drug Interaction CYP450 Metabolic Stability

Chemical Stability vs Indole

Pyrrolopyridines, including the 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold, exhibit significantly greater stability in acidic and basic solutions compared to indole, which is prone to polymerization and oxidation under such conditions [1]. This differential stability is directly relevant to both synthetic route selection and long-term compound storage. While indole derivatives often require inert atmosphere and low-temperature handling to prevent degradation, pyrrolo[2,3-c]pyridines tolerate a broader range of pH and temperature conditions, simplifying multi-step synthesis and formulation development.

Chemical Stability vs Indole
Class‑level
Stable in acidic and basic aqueous media; indole prone to polymerization/oxidation
May simplify synthetic handling and storage.
Qualitative class‑level comparison; condition‑dependent verification advised.
Synthetic Chemistry Reaction Conditions Formulation Stability

Multi-Target Scaffold Validation

The 1H-pyrrolo[2,3-c]pyridine core has yielded potent inhibitors against at least four distinct target classes with nanomolar potencies: (1) H+/K+ ATPase (APA): IC50 = 28-29 nM for optimized derivatives [1]; (2) LSD1: IC50 = 3.1 nM for compound 46 [2]; (3) GPR103: antagonist activity with in vivo anorexigenic efficacy [3]; and (4) DYRK1A: EC50 = 1 nM for select derivatives [4]. In comparison, the 6-azaindole isomer has shown limited activity in chronic pain models and lacks the broad target engagement profile of the 5-azaindole series [5].

Multi‑Target Scaffold Coverage
Class‑level
4+ target classes with nanomolar inhibitors (H⁺/K⁺ ATPase, LSD1, DYRK1A, GPR103)
Broader reported target class coverage than 6‑azaindole.
Enzymatic and cell‑based assays; individual compound potency varies.
Multi-target Scaffold Kinase Inhibition Epigenetics

1-Phenyl-1H-pyrrolo[2,3-c]pyridine Application Scenarios


Aromatase Inhibitor Optimization for Endometriosis & Breast Cancer

Given the validated aromatase inhibition of 1-aryl pyrrolo[2,3-c]pyridines (IC50 = 59 nM for compound 23), procurement of the parent 1-phenyl-1H-pyrrolo[2,3-c]pyridine enables rapid SAR expansion around the phenyl ring to further optimize potency and selectivity. This scaffold offers a ligand-efficient alternative to Letrozole derivatives with reduced molecular complexity, facilitating the development of next-generation aromatase inhibitors with potentially improved safety margins [1].

CYP Liability Mitigation in CNS Drug Discovery

The clean CYP2C19 inhibition profile (IC50 = 50,000 nM) of 1-phenyl-1H-pyrrolo[2,3-c]pyridine makes it an attractive core for CNS drug discovery where polypharmacy is common and CYP-mediated drug-drug interactions are a major concern. Combined with the demonstrated CNS penetration of 5-azaindole derivatives, this scaffold is well-suited for programs targeting neurological disorders, including chronic pain and neurodegeneration, where indole-based chemotypes often fail due to CYP liabilities [1][2].

Multi-Target Kinase & Epigenetic Library Construction

The broad target engagement of the pyrrolo[2,3-c]pyridine core—spanning H+/K+ ATPase, LSD1, DYRK1A, and GPR103—positions 1-phenyl-1H-pyrrolo[2,3-c]pyridine as an ideal building block for constructing focused libraries aimed at kinase and epigenetic targets. Procurement of this scaffold allows medicinal chemistry teams to efficiently generate diverse analogs with high hit probabilities across multiple therapeutic indications, including oncology, metabolic disease, and gastrointestinal disorders [1][2][3][4].

Synthetic Methodology Leveraging Chemical Stability

The superior stability of pyrrolo[2,3-c]pyridines in acidic and basic conditions compared to indole enables the exploration of a broader set of synthetic transformations, including late-stage functionalization under harsh pH conditions that would degrade indole analogs. Procurement of the parent compound supports the development of robust, scalable synthetic routes to complex derivatives, accelerating lead optimization timelines and reducing process chemistry bottlenecks [1].

Application
Selection Property
Validation Focus
Aromatase‑targeted SAR studies
Ligand‑efficient 5‑azaindole core
Aromatase inhibition in breast cancer and endometriosis model systems
CNS‑penetrant kinase inhibitor research
Low CYP2C19 inhibition profile
CYP‑mediated drug‑drug interaction endpoint review
Kinase and epigenetic focused library synthesis
Multi‑target engagement profile
Hit confirmation across LSD1, DYRK1A, and GPCR targets
Synthetic methodology development
Acid/base stable scaffold
Reaction condition tolerance and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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